molecular formula C18H16N6S2 B2826549 3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine CAS No. 2380181-23-5

3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Cat. No.: B2826549
CAS No.: 2380181-23-5
M. Wt: 380.49
InChI Key: GBXQWBOHLSCMDQ-UHFFFAOYSA-N
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Description

3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines a thiophene ring, a pyridazine ring, a piperazine moiety, and a thiazolopyridine core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Pyridazine Ring: This involves the condensation of hydrazine derivatives with diketones or similar compounds.

    Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution reactions.

    Thiazolopyridine Core Formation: This step involves the cyclization of thiazole and pyridine derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to facilitate reactions and product isolation.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperazine moieties.

    Reduction: Reduction reactions can occur at the pyridazine ring, leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine and thiazolopyridine sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones from the thiophene ring.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: 3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. Its structural diversity allows for versatile applications and the potential for novel therapeutic uses.

Properties

IUPAC Name

2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S2/c1-2-15(25-11-1)13-3-4-17(22-21-13)23-7-9-24(10-8-23)18-20-14-12-19-6-5-16(14)26-18/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXQWBOHLSCMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC5=C(S4)C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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